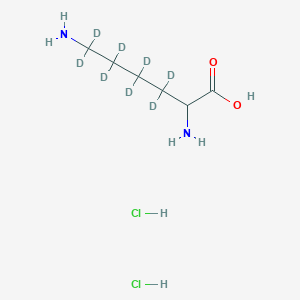

DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride

Description

BenchChem offers high-quality DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-VHGLFXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583942 | |

| Record name | (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284664-87-5 | |

| Record name | (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Using DL-Lysine-d8 as an internal standard for LC-MS/MS

Application Note: High-Precision Quantification of L-Lysine in Biological Matrices using DL-Lysine-d8 and HILIC-MS/MS

Abstract

This application note details a robust, validated protocol for the quantification of L-Lysine in human plasma and urine using DL-Lysine-d8 as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike traditional C18 methods that require ion-pairing reagents or derivatization, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis of underivatized lysine. Special attention is given to the "DL" racemic nature of the internal standard and the management of deuterium isotope effects to ensure regulatory compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Introduction & Scientific Rationale

Lysine is a highly polar, basic amino acid (pKa ≈ 10.5) that correlates with metabolic disorders, nutritional status, and drug-protein binding efficiency. Accurate quantification by LC-MS/MS is often plagued by Matrix Effects (ME) —specifically ion suppression caused by co-eluting phospholipids and salts in biological samples.

Why DL-Lysine-d8?

-

Matrix Compensation: As a stable isotope analog, Lysine-d8 co-elutes (or nearly co-elutes) with the analyte, experiencing the exact same ionization environment. Any suppression affecting the analyte equally affects the IS, keeping the peak area ratio constant.

-

The "DL" Factor: DL-Lysine-d8 is a racemic mixture (containing both D- and L-enantiomers). Since biological systems predominantly contain L-Lysine , using a racemic IS requires careful chromatographic consideration. On achiral columns (like the HILIC Amide phase used here), D- and L-Lysine co-elute as a single peak. Therefore, the DL-IS signal represents the total IS added, which is perfectly suitable for quantifying L-Lysine.

-

Mass Shift (+8 Da): The d8 label provides a mass shift of +8 Da (Precursor 155 vs. 147), which eliminates "cross-talk" or isotopic overlap from the natural M+8 abundance of the analyte.

Chemical & Physical Properties

| Compound | Structure / Labeling | MW (Free Base) | [M+H]+ Precursor |

| L-Lysine | 2,6-Diaminohexanoic acid | 146.19 g/mol | 147.1 |

| DL-Lysine-d8 | 2,6-Diaminohexanoic acid-4,4,5,5,6,6,7,7-d8 | 154.24 g/mol | 155.2 |

Note: Ensure the d8 labeling is on the carbon backbone (non-exchangeable). Deuterium on amine/carboxyl groups will exchange with solvent protons, losing the label.

Experimental Methodology

Reagents and Standards

-

Stock Solution (Analyte): 10 mM L-Lysine in 0.1% Formic Acid (H2O).

-

Stock Solution (IS): 10 mM DL-Lysine-d8 in 0.1% Formic Acid (H2O).

-

Working IS Solution: Dilute Stock IS to 10 µM in Acetonitrile (ACN).

Sample Preparation (Protein Precipitation)

We employ a simple "Crash and Shoot" methodology to minimize recovery losses associated with SPE or LLE for polar analytes.

-

Aliquot: Transfer 50 µL of sample (Plasma/Urine) to a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Working IS Solution (DL-Lysine-d8). Vortex 10 sec.

-

Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Rationale: ACN precipitates proteins while maintaining Lysine solubility. The 4:1 ratio ensures complete precipitation.

-

-

Vortex & Centrifuge: Vortex for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Dilution: Transfer 50 µL of supernatant to an LC vial and dilute with 150 µL of ACN.

-

Expert Note: Injecting pure supernatant (high organic) onto a HILIC column is good, but slight dilution ensures peak shape symmetry.

-

LC-MS/MS Conditions

Chromatography (HILIC):

-

Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or equivalent.

-

Why Amide? Superior retention for polar amines compared to bare silica HILIC.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[1][2]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 35°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 90 | Initial Hold |

| 1.0 | 90 | Start Elution |

| 4.0 | 50 | Gradient Ramp |

| 4.1 | 90 | Re-equilibration |

| 7.0 | 90 | End of Run |

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).

-

Spray Voltage: 3500 V.

-

Gas Temps: 350°C (Sheath), 300°C (Aux).

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | Mechanism |

|---|---|---|---|---|---|

| L-Lysine | 147.1 | 84.1 | 22 | 50 | Loss of NH3 + HCOOH |

| L-Lysine (Qual) | 147.1 | 130.1 | 15 | 50 | Loss of NH3 |

| DL-Lysine-d8 | 155.2 | 92.1 | 22 | 50 | Loss of NH3 + HCOOH (d8 retained) |

Workflow Visualization

The following diagram illustrates the sample preparation and analytical logic, emphasizing the role of the Internal Standard in correcting matrix effects.

Figure 1: End-to-end workflow for Lysine quantification. The co-elution in the HILIC stage is critical for the IS to compensate for matrix effects occurring at the MS source.

Critical Considerations & Troubleshooting

The Deuterium Isotope Effect

Deuterium is slightly more lipophilic (in Reverse Phase) and less retentive in HILIC than Hydrogen.

-

Observation: You may see the Lysine-d8 peak elute 0.05–0.1 minutes after the native Lysine in HILIC (or before in C18).

-

Risk: If the retention time shift moves the IS out of the specific matrix suppression window of the analyte, quantification accuracy drops.

-

Solution: The Amide HILIC column minimizes this shift compared to bare silica. Ensure your integration window covers both peaks if slight separation occurs, but treat them as a single quantification event (Ratio = Area_Analyte / Area_IS).

Chiral Separation Risks

-

Warning: Do NOT use a Chiral column (e.g., Crown ether or ZWIX) with this protocol unless you intend to separate D- and L-Lysine.

-

Outcome: On a chiral column, DL-Lysine-d8 will split into two peaks (D-d8 and L-d8). Native L-Lysine will be a single peak. You would then have to sum the IS peaks or only integrate the L-d8 peak, introducing integration error. Stick to Achiral (Amide/C18) columns.

Cross-Talk

-

Check the CoA of your DL-Lysine-d8. Ensure Isotopic Purity is >98%. If significant d0 (unlabeled) lysine is present in the standard, it will contribute to the analyte signal, causing a positive bias (intercept > 0).

Validation (FDA/EMA Guidelines)

To ensure this method is "Self-Validating," perform the following prior to running samples:

-

Linearity: Construct a 6-point calibration curve (e.g., 1 µM to 500 µM).

-

Acceptance: r² > 0.99; Back-calculated standards within ±15%.

-

-

Accuracy & Precision: Run QC samples (Low, Mid, High) in quintuplicate (n=5).

-

Acceptance: CV < 15% and Bias within ±15%.

-

-

Matrix Factor (MF):

-

Calculate: (Peak Area in Matrix / Peak Area in Solvent).

-

Compare MF of Analyte vs. MF of IS. The IS-Normalized Matrix Factor should be close to 1.0 (0.9–1.1), proving the d8-IS is effectively correcting for suppression.

-

References

-

US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Waters Corporation. (2020). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Retrieved from [Link]

-

Agilent Technologies. (2018).[1] Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5962, Lysine. Retrieved from [Link]

Sources

Improving solubility of DL-Lysine-d8 dihydrochloride in organic solvents

The following technical guide addresses the solubility challenges of DL-Lysine-d8 dihydrochloride in organic solvents. It is designed for researchers requiring high-purity solvation for synthesis, spectroscopy, or quantitative analysis.

Compound: DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride (CAS: 284664-87-5) Physical State: Crystalline Solid (Ionic Salt) Primary Challenge: High lattice energy and ionic character prevent direct dissolution in non-polar organic solvents (DCM, THF, Toluene, Ethyl Acetate).

Part 1: Decision Matrix & Workflow

Before attempting a protocol, identify your downstream application. The "correct" solubilization method depends entirely on what you intend to do with the dissolved lysine.

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental requirements.

Part 2: Troubleshooting Guide (Q&A)

Q1: Why does DL-Lysine-d8 2HCl precipitate immediately when I add Dichloromethane (DCM) or THF?

The Mechanism: The dihydrochloride salt consists of a dicationic lysine lattice stabilized by two chloride anions. The lattice energy is extremely high (>200 kcal/mol). Non-polar solvents like DCM lack the dielectric constant (

-

Mask the Charge: Use a Phase Transfer Catalyst (PTC) like 18-Crown-6 to encapsulate the ammonium cations.

-

Change the Species: Convert the salt to a silylated derivative (organic soluble) or the free base (alcohol soluble).

Q2: I need to use this in a peptide coupling reaction in DMF. How do I get it into solution without water?

The Solution: Use Protocol A (In-Situ Neutralization) . While the 2HCl salt is sparingly soluble in pure DMF, the addition of a tertiary non-nucleophilic base (DIPEA or NMM) will deprotonate the ammonium groups, shifting the equilibrium toward the more soluble mono-hydrochloride or free amine forms in situ, allowing the coupling reagent (e.g., HATU/DIC) to react.

-

Caution: Avoid using inorganic bases (like

) in DMF as they are poorly soluble and will create a heterogeneous slurry that complicates kinetics.

Q3: Can I just convert it to the Free Base to make it soluble in DCM?

Clarification: Not entirely.

The "Free Base" (Lysine) is zwitterionic (

-

Better Approach: If you strictly need DCM solubility, you must use Protocol B (Silylation) to cap the polar protons.

Q4: I see "Free Basing" mentioned online. Is this relevant to my synthesis?

Scientific Context: In a laboratory context, "free basing" refers to removing the HCl counter-ions to isolate the amine.

-

Warning: Do not follow recreational chemistry guides found online. They lack the purity controls required for deuterated isotopes.

-

Method: Use Protocol D (Ion Exchange) if you must isolate the free amine. Note that the free amine is hygroscopic and unstable over long periods; prepare it fresh.

Part 3: Detailed Experimental Protocols

Protocol A: In-Situ Neutralization (For Peptide Coupling/Amidation)

Best for: Reactions in DMF, DMSO, or NMP.

-

Preparation: Suspend 1.0 equivalent of DL-Lysine-d8 2HCl in anhydrous DMF (

M concentration). The mixture will appear cloudy. -

Activation: Add 2.2 equivalents of DIPEA (N,N-Diisopropylethylamine) or DBU.

-

Why 2.2 eq? You need 2 equivalents to neutralize the 2 HCl molecules, plus a slight excess to ensure the

-amine is nucleophilic.

-

-

Sonication: Sonicate for 5–10 minutes under Argon. The solution should clarify significantly as the soluble ammonium-base complex forms.

-

Reaction: Add your activated carboxylic acid (e.g., NHS-ester) immediately.

Protocol B: Silylation (For GC-MS or Homogeneous Organic Reactions)

Best for: Making the molecule soluble in DCM, Chloroform, or Hexane.

-

Reagent: Use BSA (N,O-Bis(trimethylsilyl)acetamide) or BSTFA .[1]

-

Procedure:

-

Place 10 mg DL-Lysine-d8 2HCl in a dry vial.

-

Add 1.0 mL anhydrous Acetonitrile (or DMF).

-

Add excess BSA (approx. 4–6 equivalents per mole of Lysine).

-

Heat: Seal and heat at 70°C for 30 minutes .

-

-

Result: The solution will become completely clear and colorless. The lysine is now converted to Tri-TMS-Lysine-d8, which is highly soluble in organic solvents.

-

Usage: Inject directly into GC-MS or use in organic synthesis (the TMS groups are labile and can be removed with mild acid or methanol).

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Alkylation reactions in biphasic systems (e.g., DCM/Water).

-

System: DCM (organic phase) + Water (aqueous phase).

-

Catalyst: Add 18-Crown-6 (0.1 – 1.0 equivalent) or TBAB (Tetrabutylammonium bromide).

-

Mechanism: 18-Crown-6 complexes with the primary ammonium groups of the lysine, creating a lipophilic "host-guest" cation that drags the lysine into the organic phase.

-

Procedure:

-

Dissolve Lysine-d8 2HCl in a minimum volume of water (buffered to pH > 7 if possible).

-

Dissolve reactant (e.g., alkyl halide) and 18-Crown-6 in DCM.

-

Mix phases vigorously.[2] The crown ether will shuttle the lysine into the DCM layer for reaction.

-

Protocol D: Isolation of Free Base (Laboratory Scale)

Best for: When the chloride ion interferes with catalysis (e.g., metal-catalyzed reactions).

-

Dissolution: Dissolve DL-Lysine-d8 2HCl in the minimum amount of Methanol (MeOH).

-

Neutralization: Add exactly 2.0 equivalents of Sodium Methoxide (NaOMe) (0.5 M solution in MeOH).

-

Precipitation: Stir for 30 minutes. A white precipitate (NaCl) will form.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove the NaCl.

-

Result: The filtrate is a solution of DL-Lysine-d8 free base in Methanol.

-

Note: You can evaporate the MeOH to obtain the solid free base, but use it immediately as it absorbs

and water from air.

-

Part 4: Solubility Data Summary

| Solvent | Lysine-d8 2HCl (Salt) | Lysine-d8 Free Base | Lysine-d8 TMS-Derivative |

| Water | High (>500 mg/mL) | High | Decomposes (Hydrolysis) |

| Methanol | Low (<10 mg/mL) | Moderate (~50 mg/mL) | Decomposes |

| DMSO | Moderate (~20 mg/mL) | Moderate | High |

| DMF | Poor (<1 mg/mL) | Low | High |

| DCM | Insoluble | Insoluble | High (>100 mg/mL) |

| Toluene | Insoluble | Insoluble | High |

References

- Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. (Foundational text on Crown Ether PTC mechanism).

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

Sources

Technical Support Center: Troubleshooting Ion Suppression with DL-Lysine-d8

Topic: Troubleshooting Ion Suppression & Matrix Effects in LC-MS/MS Analysis of Lysine using DL-Lysine-d8 Internal Standards. Audience: Bioanalytical Scientists, Mass Spectrometrists, and Method Development Researchers.

Introduction: The "Invisible" Error

You are likely here because your Lysine quantification is failing despite a linear calibration curve. You may be observing low sensitivity, poor peak shape, or, most critically, internal standard (IS) response variability that does not track with your analyte.

DL-Lysine-d8 is a stable isotope-labeled internal standard (SIL-IS) widely used to normalize matrix effects. However, Lysine is a highly polar, basic diamine. It presents unique challenges: it is difficult to retain on C18, susceptible to phospholipid suppression, and prone to "deuterium isotope effects" where the d8 standard separates from the analyte, rendering it ineffective as a suppression corrector.

This guide moves beyond basic advice to address the specific physicochemical failures occurring in your flow path.

Phase 1: Diagnosis – "Is it really Ion Suppression?"

Before modifying your chemistry, you must visualize the suppression zone. A drop in signal is not always suppression; it could be poor injection or source fouling. The only way to definitively map matrix effects is the Post-Column Infusion method.

The Gold Standard Diagnostic Protocol

Objective: Map the exact retention time windows where your matrix kills ionization efficiency.

-

Setup:

-

Syringe Pump: Load a neat solution of DL-Lysine-d8 (e.g., 1 µg/mL in mobile phase).

-

LC System: Inject a "Blank Matrix" sample (extracted plasma/tissue without analyte).

-

Connection: Use a PEEK T-junction to merge the syringe flow (5–10 µL/min) with the LC column effluent before it enters the MS source.

-

-

Acquisition:

-

Monitor the MRM transition for Lysine-d8 (typically m/z 155.1

88.1 or similar). -

Run the LC gradient.

-

-

Interpretation:

-

Stable Baseline: No suppression.

-

Negative Dip: Ion suppression (co-eluting salts/lipids).

-

Positive Peak: Ion enhancement.

-

Visualization: Post-Column Infusion Setup

Caption: Schematic of the post-column infusion setup to map matrix effects.

Phase 2: Troubleshooting Guide (Q&A)

Category A: Chromatographic Failures (The "Void Volume" Trap)

Q: My Lysine-d8 signal is suppressed, and the peak elutes very early (near the void volume). Why is this happening?

A: This is the most common failure mode. Lysine is extremely polar (logP ≈ -3.05). On a standard C18 column, it does not retain and elutes in the "void volume" (t0) along with unretained salts, proteins, and hydrophilic interferences.

The Fix: You must move the peak away from the void.

-

Option 1 (Recommended): Switch to HILIC.

-

Use an Amide or Bare Silica column.

-

Mechanism: HILIC creates a water-enriched layer on the particle surface. Lysine partitions into this layer.

-

Mobile Phase: High organic (80-90% Acetonitrile) with 10-20mM Ammonium Formate (pH 3.0). The high organic content also improves ESI desolvation, boosting sensitivity.

-

-

Option 2 (Legacy): Ion-Pairing Chromatography.

-

Add HFBA (Heptafluorobutyric acid) to a C18 mobile phase.

-

Warning: HFBA is a "sticky" reagent that will permanently contaminate your LC system and suppress the signal of other analytes in positive mode. Avoid this if possible.

-

Table 1: Column Selection Impact on Lysine Suppression

| Column Chemistry | Retention Mechanism | Suppression Risk | Verdict |

| C18 (Standard) | Hydrophobic Interaction | Critical (Elutes with salts) | ❌ Unsuitable |

| C18 + HFBA | Ion-Pairing | Moderate (Reagent suppression) | ⚠️ Use with caution |

| HILIC (Amide) | Hydrophilic Partitioning | Low (Elutes in clean region) | ✅ Recommended |

| PFPP (Pentafluoro) | HILIC/RP Mixed Mode | Low (Alternative selectivity) | ✅ Good Alternative |

Category B: The Deuterium Isotope Effect

Q: My analyte (Lysine) and Internal Standard (Lysine-d8) have slightly different retention times. Is this a problem?

A: Yes, this is the "Deuterium Isotope Effect."

Deuterium (

-

In Reversed-Phase (C18): The d8 standard will elute slightly earlier than the analyte.

-

The Risk: If your matrix suppression zone is narrow (sharp dip), the d8 peak might sit inside the suppression dip while the analyte sits outside (or vice versa). The IS will no longer correct for the signal loss, leading to calculated concentrations that are wildly inaccurate.

The Fix:

-

Check Co-elution: Overlay the MRM traces. If the shift is >0.1 min, you are at risk.

-

Shallow Gradient: If using C18, flatten the gradient slope to force them to co-elute (though this widens the peak).

-

Switch to

C or

Category C: Sample Preparation (The "Dirty Matrix")

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the suppression persists. Why?

A: Protein precipitation removes proteins but leaves Phospholipids (PLs) behind. PLs (Glycerophosphocholines) are the "silent killers" of LC-MS sensitivity. They elute late in the run and can wrap around to suppress the next injection.

The Fix:

-

Monitor PLs: Add a transition for m/z 184

184 (Phosphocholine head group) to your method to see where they elute. -

Upgrade Prep:

-

PL Removal Plates (e.g., Ostro, Phree): These filter out PLs specifically.

-

SPE (Mixed-Mode Cation Exchange - MCX): Since Lysine is basic, load at acidic pH (Lysine+), wash with organics (removes neutrals/lipids), and elute with 5% NH4OH (Lysine neutralizes and releases).

-

Workflow: Decision Tree for Troubleshooting

Caption: Logic flow for isolating the root cause of signal loss.

Category D: The "Racemic" Factor (DL vs. L)

Q: I am analyzing biological samples using DL-Lysine-d8. I see split peaks or shoulder peaks. Is this suppression?

A: This is likely a Chiral Separation issue, not suppression.

-

Biological Reality: Biological systems primarily contain L-Lysine .

-

Standard Reality: DL-Lysine-d8 contains both L- (Left) and D- (Right) enantiomers (50/50 mix).

-

The Issue: If your column has any chiral selectivity (or if you use chiral additives), the L-Lysine-d8 and D-Lysine-d8 will separate.

-

Your biological analyte (L-Lysine) will co-elute with the L-Lysine-d8 peak.

-

The D-Lysine-d8 peak will elute elsewhere.

-

Result: You are effectively using only half your Internal Standard concentration to correct the analyte, and if you integrate both IS peaks, your ratios will be inconsistent.

-

-

Recommendation: For biological samples, always use L-Lysine-d8 (enantiopure) if possible. If you must use DL, ensure your chromatography is strictly non-chiral (achiral) so they elute as a single stack.

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

-

Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.

- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?

Resolving D-isomer and L-isomer peak separation in chiral chromatography

Technical Support Center: Chiral Chromatography & Enantioseparation Topic: Resolving D-isomer and L-isomer Peak Separation Document ID: TS-CHIRAL-001 Version: 2.4 (Current)

Introduction: The Chiral Challenge

Welcome to the Advanced Separation Technologies support center. As Senior Application Scientists, we understand that chiral chromatography is fundamentally different from achiral reversed-phase separations.

In achiral HPLC, you optimize based on hydrophobicity (partitioning). In chiral HPLC, you are engineering a "lock-and-key" fit between your analyte and the Chiral Stationary Phase (CSP). Separation requires a minimum of three points of interaction (the Dalgliesh model) between the CSP and one enantiomer, while the other enantiomer must have a weaker fit.

This guide moves beyond basic instruction to address the causality of separation failures.

Module 1: The Method Development Workflow

Before troubleshooting, ensure your method development strategy is sound.[1][2] Modern chiral screening prioritizes Immobilized Polysaccharide CSPs due to their solvent versatility.

Visualizing the Screening Logic

The following diagram outlines the decision matrix for selecting columns and mobile phases.

Figure 1: Decision matrix for chiral method development, highlighting the critical branch between Immobilized and Coated CSPs.

Module 2: Troubleshooting Resolution (Rs)

User Question: "I see two peaks, but they are merging (valley not touching baseline). How do I fix this?"

Technical Analysis:

Resolution (

Protocol: The "Selectivity First" Approach

-

Identify the Constraint:

-

Low

(Co-elution): The CSP cannot distinguish the spatial arrangement of the isomers. -

Low

(Broad peaks): The separation exists, but peak broadening masks it.

-

-

The "Forbidden Solvent" Switch (Immobilized Columns Only):

-

Mechanism: Standard solvents (Hexane/IPA) utilize hydrogen bonding. "Non-standard" solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) alter the 3D cavity shape of the polymer strands on the silica.

-

Action: If using an immobilized column (e.g., CHIRALPAK IA/IB/IC/IG), switch the mobile phase to Hexane/THF (50:50) or MeOH/DCM .

-

Warning:NEVER use THF, DCM, or Ethyl Acetate on "Coated" columns (AD, OD, etc.). It will strip the polymer off the silica, destroying the column instantly [1].

-

-

Temperature Modulation (Thermodynamics):

-

Mechanism:[3] Chiral recognition is governed by the Gibbs-Helmholtz equation:

. -

Action: Lower the temperature (e.g., from 25°C to 10°C).

-

Why: Enthalpic terms (

) usually dominate chiral recognition. Lower temperatures increase the energy difference between the D- and L-isomer interactions, often increasing -

Exception: In rare cases (entropy-driven separations), increasing temperature improves resolution. If 10°C fails, try 40°C.

-

Module 3: Troubleshooting Peak Shape & Tailing

User Question: "My D-isomer is sharp, but the L-isomer tails badly. Or both peaks are broad."

Technical Analysis: Peak tailing in chiral chromatography is rarely a column packing issue; it is almost always a secondary interaction . The analyte is interacting with residual silanols on the silica surface rather than the chiral selector.[4][5]

Protocol: Mobile Phase Additive Optimization

Use the table below to select the correct additive. The goal is to suppress ionization so the analyte remains neutral.

| Analyte Nature | Functional Group | Recommended Additive | Concentration (Typical) | Mechanism |

| Basic | Primary/Secondary Amines | Diethylamine (DEA) | 0.1% | Blocks silanols; ensures amine is uncharged. |

| Basic (Strong) | Tertiary Amines | Triethylamine (TEA) | 0.1% | Stronger silanol blocker. |

| Basic (Special) | Amino Alcohols | Ethanolamine | 0.1% | Mimics analyte structure for better blocking. |

| Acidic | Carboxylic Acids | Trifluoroacetic Acid (TFA) | 0.1% | Protonates acid (keeps it neutral). |

| Acidic (Weak) | Phenols | Acetic Acid | 0.1% - 0.5% | Sufficient for weak acids; gentler on column. |

| Amphoteric | Amino Acids | TFA + DEA (Combined) | 0.1% each | Buffers the mobile phase. |

Data Source: Compiled from Daicel and Phenomenex application guides [2, 3].

Critical Step: Always premix additives into the mobile phase solvent. Do not rely on the pump to mix 0.1% accurately.

Module 4: Reproducibility & Column Care

User Question: "My retention times are shifting, or the elution order reversed."

Technical Analysis: Chiral columns have "solvent memory." The polymer strands can swell or relax depending on the previous solvent history, trapping solvent molecules in the chiral cavities.

Troubleshooting Logic Tree

Figure 2: Logical flow for diagnosing reproducibility issues related to solvent memory.

Regeneration Protocol (Immobilized Columns Only):

-

Flush with 100% DMF (Dimethylformamide) at 0.5 mL/min for 3 hours.

-

Flush with 100% Ethanol for 2 hours.

-

Re-equilibrate with original mobile phase. Note: This resets the polymer conformation [1].

FAQ: Rapid Response

Q1: Can I reverse the elution order of my D and L peaks? A: Yes.

-

Invert the Column: Some vendors sell "antipode" columns (e.g., AD-H vs. AD-RH is different, but distinct enantiomeric columns exist).

-

Change Mobile Phase: Switching from Alcohol/Hexane to pure Acetonitrile (on immobilized columns) can reverse order.

-

Change Temperature: As noted in Module 2, crossing the isoenantioselective temperature can reverse order [4].

Q2: My pressure is high. Is the column plugged? A: Likely the frit, not the packing. Chiral columns often use 5µm or 3µm particles.

-

Action: Reverse the column (if allowed by manufacturer) and flush at low flow into waste.

-

Prevention: Always use a guard column. Chiral stationary phases are expensive ($1,000+); a $50 guard cartridge is essential insurance.

Q3: Can I use 100% Acetonitrile? A:

-

Coated Columns (AD, OD): Generally YES, but check specific generation.

-

Immobilized Columns (IA, IB, IC): YES. Acetonitrile is a standard solvent for these.

References

-

Daicel Chiral Technologies. (2021).[6][7][8] Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences & Solvent Compatibility.[6][8][9][10] Retrieved from [Link]

-

Phenomenex. (2024). HPLC Tech Tip: Overcoming Peak Tailing of Basic Analytes with Mobile Phase Additives. Retrieved from [Link]

-

Daicel Chiral Technologies. (2021).[6][7][8] Mobile Phase Modifiers & Additives for Immobilized Columns.[5][7] Retrieved from [Link]

-

MDPI. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers.[11] Retrieved from [Link]

-

Agilent Technologies. (2022). Chiral Chromatograph Training Guide: Method Development and Modifiers. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. youtube.com [youtube.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 6. chiraltech.com [chiraltech.com]

- 7. chiraltech.com [chiraltech.com]

- 8. chiraltech.com [chiraltech.com]

- 9. interchim.fr [interchim.fr]

- 10. hplc.eu [hplc.eu]

- 11. mdpi.com [mdpi.com]

Technical Support Center: High-Fidelity Heavy Lysine Quantitation

Core Diagnostic Workflow

Before applying mathematical corrections, you must categorize the type of spectral overlap affecting your heavy lysine (K) data. Overlap generally stems from three distinct sources: Metabolic Conversion , Isotopic Impurity , or Envelope Interference .

Diagnostic Decision Tree

Figure 1: Decision logic for categorizing spectral anomalies in Heavy Lysine experiments. Use this to navigate to the correct troubleshooting module below.

Troubleshooting Guides & FAQs

Module A: The "Envelope Interference" (Lys4 vs. Lys8)

Scenario: You are using Deuterated Lysine (Lys4) and observing signal bleed-through from the Light channel into the Heavy channel.

Q: Why does my Light peptide signal contribute to my Heavy Lysine quantification?

A: This is a fundamental limitation of using "lighter" heavy labels like Lys4 (

-

The Mechanism: As peptide mass increases, the natural isotopic envelope (caused by naturally occurring

) widens. For a peptide of ~2000 Da, the M+4 peak of the Light form has significant intensity. -

The Conflict: The Light M+4 peak is isobaric (or near-isobaric) with the Heavy Lys4 Monoisotopic peak.

-

The Fix:

-

Switch to Lys8: Use

-Lysine (Lys8). The +8 Da shift moves the heavy signal far beyond the significant isotope tail of the light peptide for most tryptic peptides. -

High-Res Deconvolution: If you must use Lys4, you need a mass spectrometer with resolution >60,000 (at m/z 400) to resolve the neutron binding energy difference between

(Heavy) and

-

Module B: Isotopic Impurity Correction

Scenario: Your heavy Lysine reagent is 98% pure, but you need high-precision quantitation.

Q: How do I correct for the "Heavy-to-Light" bleed caused by impure reagents? A: Even "high purity" reagents contain small amounts of lighter isotopologues (e.g., Lys8 reagent containing traces of Lys0 or Lys6). This causes the Heavy sample to contribute false signal to the Light or Medium channels.

Protocol: Determining Correction Factors

-

Neat Standard Run: Digest a standard protein (e.g., BSA) grown/labeled exclusively with your Heavy Lysine batch.

-

MS1 Analysis: Analyze on the MS. Do not mix with Light peptides.

-

Calculate Impurity Matrix: Measure the intensity of the "Light" mass position in this pure "Heavy" sample.

-

Formula:Impurity % = (Intensity at Light Mass / Total Intensity of Heavy Cluster) * 100

-

-

Software Correction: Input this percentage into your quantification software (e.g., MaxQuant "Isotope Impurity Correction" tab or Skyline "Isotope Modification" settings).

Module C: Metabolic Artifacts (The "Proline Effect")

Scenario: You see satellite peaks preceding your heavy peptides, distorting the spectra.

Q: I am analyzing Heavy Lysine, but I see mass shifts consistent with Heavy Proline. Why? A: While less common than Arginine-to-Proline conversion, metabolic cross-talk can occur. However, the most common issue in Heavy Lysine experiments is actually the Arginine coupled with it.

-

The Cause: If you are using Lys8/Arg10, the heavy Arginine often converts to heavy Proline via the Arginase pathway. This reduces the Heavy pool available for correct peptides and creates "satellite" peaks (Heavy Proline containing peptides) that steal signal intensity.[1]

-

The Fix:

-

Titrate Proline: Add 200 mg/L of unlabeled (Light) Proline to the cell culture media.[2] This feedback-inhibits the conversion pathway [1].[2]

-

Dialyzed Serum: Ensure your FBS is dialyzed; otherwise, light Lysine from the serum will dilute your heavy label (incomplete incorporation), which looks like spectral overlap.

-

Data Presentation: Impact of Correction

The following table illustrates the quantitative error introduced by uncorrected spectral overlap in a Lys4 labeling experiment for a peptide of mass 1800 Da.

| Parameter | Uncorrected Value | Corrected Value | Error Source |

| Light Intensity (M+0) | 1,000,000 | 1,000,000 | N/A |

| Heavy Intensity (Observed) | 550,000 | N/A | Includes Light M+4 overlap |

| Light M+4 Contribution | N/A | 50,000 | Natural Isotope Distribution |

| True Heavy Intensity | N/A | 500,000 | Subtracted Overlap |

| H/L Ratio | 0.55 | 0.50 | 10% Overestimation |

Table 1: Comparison of ratios before and after subtracting the theoretical contribution of the Light isotope envelope from the Heavy channel.

Experimental Protocol: Measuring Labeling Efficiency

To ensure spectral overlap isn't actually just "incomplete labeling," you must validate incorporation.

Step-by-Step Validation Workflow:

-

Culture: Grow cells for minimum 5-6 doublings in Heavy Lysine media.

-

Harvest & Digest: Lyse cells and perform standard tryptic digestion.

-

LC-MS/MS: Run a 30-minute gradient.

-

Data Analysis (Skyline/MaxQuant):

-

Select high-abundance proteins (e.g., Actin, Tubulin).

-

Extract Ion Chromatograms (XIC) for the Light (Lys0) and Heavy (Lys8) peptides.

-

-

Calculation:

-

Threshold: Efficiency must be >95% to proceed with quantitative experiments. Lower efficiency requires longer culture times or checking media formulation (e.g., ensuring no Light Lysine contamination from antibiotics or serum).

References

-

Bendall, S. C., et al. (2008). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 7(9), 1587-1597.

-

Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized ppb-range mass accuracies and proteome-wide protein quantification.[3] Nature Biotechnology, 26, 1367–1372.

-

Maccarrone, G., et al. (2014). Labeling efficiency and arginine-to-proline conversion in SILAC experiments. Briefings in Functional Genomics.

Sources

A Guide to the Proper Disposal of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride: Ensuring Safety and Compliance

In the landscape of modern pharmaceutical research and development, isotopically labeled compounds such as DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride are indispensable tools. Their use in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry provides invaluable data. However, beyond their application, the responsible management and disposal of these specialized reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride, grounded in scientific principles and established safety protocols.

While the non-deuterated form of lysine hydrochloride is generally not classified as a hazardous substance, the introduction of deuterium warrants a more cautious approach to its disposal.[1] The subtle change in mass and bond strength imparted by deuterium can alter metabolic pathways, and as a best practice, all deuterated compounds should be handled as potentially hazardous chemical waste.[2] This guide is designed to provide clarity and operational guidance for researchers, scientists, and drug development professionals.

I. Core Principles of Chemical Waste Management

The foundation of safe laboratory practice is a robust chemical waste management plan.[3] The disposal of any chemical, including DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride, should not be an afterthought but rather an integral part of the experimental design. The primary principle is to prevent the release of chemical substances into the environment.[4] This is achieved through a systematic approach to waste segregation, containment, and disposal that adheres to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[5][6]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride for disposal, it is crucial to conduct a thorough hazard assessment. While extensive toxicological data for this specific deuterated compound is not widely available, information from its non-deuterated counterpart and general knowledge of amino acid derivatives suggest it is a solid that is not highly volatile.[1] However, some sources indicate that it may cause an allergic skin reaction.[7]

Recommended Personal Protective Equipment (PPE):

| PPE Item | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes or dust generation. |

| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and potential skin irritation or allergic reactions. |

| Body Protection | Chemical-resistant lab coat | Protects clothing and skin from contamination. |

| Respiratory Protection | Not generally required if handled in a well-ventilated area. Use a respirator if there is a risk of dust generation. | Minimizes inhalation of airborne particles. |

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride.

A. Waste Segregation and Collection

-

Designate a Waste Stream: All waste containing DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride, including pure compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions, should be collected as hazardous chemical waste.[2] Do not mix this waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

-

Use Appropriate Waste Containers:

-

Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. The original product container can be used if it is in good condition.[8]

-

Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof, and chemically resistant container. Ensure the container is appropriate for the solvent used.

-

B. Waste Labeling

Proper labeling is a critical component of safe waste management and is mandated by regulatory bodies like the EPA.[3] The label on your waste container must include:

-

The full chemical name: "DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride".

-

A clear indication of the hazards (e.g., "Irritant," "Handle with Care").[6]

-

The accumulation start date (the date the first drop of waste was added to the container).

C. Storage

-

Satellite Accumulation Areas (SAAs): Store the waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[3][6] The SAA must be under the control of the laboratory personnel.

-

Container Integrity: Keep the waste container securely closed except when adding waste.[4][5]

-

Secondary Containment: It is good practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

D. Disposal

-

Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[10] Do not attempt to dispose of the chemical waste through the regular trash or by pouring it down the drain.[4][5]

-

Waste Manifest: For off-site disposal, a hazardous waste manifest will be used to track the waste from your facility to its final destination.[3]

IV. Spill Management

In the event of a spill, follow these procedures:

-

Alert Personnel: Immediately alert others in the vicinity.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

-

Don PPE: Before cleaning up the spill, don the appropriate PPE as outlined in Section II.

-

Containment and Cleanup:

-

Small Spills (Solid): Carefully sweep or vacuum up the material, avoiding dust generation.[9] Place the collected material in a labeled hazardous waste container.

-

Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

-

-

Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

-

Report: Report the spill to your laboratory supervisor and EHS department.

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the disposal of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride.

Caption: Decision workflow for the disposal of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride.

By adhering to this structured disposal protocol, researchers can ensure the safe and compliant management of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride waste, thereby protecting themselves, their colleagues, and the environment.

References

- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.

- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Medialab. (2019, June 15). Laboratory Waste Management: The New Regulations.

- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.

- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.

- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Chapter 6 - Management of Waste.

- BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.

- MilliporeSigma. DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride.

- Carl ROTH. Safety Data Sheet: DL-Lysine hydrochloride.

- Sigma-Aldrich. (2025, September 13). Safety Data Sheet.

- Lupin Systems. (2021, February 26). Safety Data Sheet: L-LYSINE MONOHYDROCHLORIDE.

- ITW Reagents. Safety data sheet.

- Cambridge Isotope Laboratories, Inc. L-Lysine·2HCl (3,3,4,4,5,5,6,6-D₈, 98%).

- BioShop Canada Inc. SAFETY DATA SHEET - L-LYSINE, MONOHYDROCHLORIDE.

- CDN Isotopes. DL-Lysine-3,3,4,4,5,5,6,6-d8 2HCl.

- Tokyo Chemical Industry (India) Pvt. Ltd. DL-Lysine Dihydrochloride 617-68-5.

- Indiana University. In-Lab Disposal Methods: Waste Management Guide.

- Cornell University. Appendix E - Lab Decommissioning Process.

Sources

- 1. carlroth.com [carlroth.com]

- 2. benchchem.com [benchchem.com]

- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]

- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 5. danielshealth.com [danielshealth.com]

- 6. MedicalLab Management Magazine [medlabmag.com]

- 7. isotope.com [isotope.com]

- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. go.lupinsys.com [go.lupinsys.com]

- 10. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.